molecular formula C14H11ClN2O B11763193 2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile

2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile

Cat. No.: B11763193
M. Wt: 258.70 g/mol
InChI Key: MTNNVBFZKHJPAZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylnicotinonitrile and 4-methoxyphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 2-chloro-4-methylnicotinonitrile is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted derivatives such as amines or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H11ClN2O/c1-9-7-13(17-14(15)12(9)8-16)10-3-5-11(18-2)6-4-10/h3-7H,1-2H3

InChI Key

MTNNVBFZKHJPAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C2=CC=C(C=C2)OC

Origin of Product

United States

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